
3-Bromopentane-2,4-dione
Overview
Description
3-Bromopentane-2,4-dione is an organic compound with the chemical formula C5H7BrO2. It is a colorless to pale yellow crystalline solid with a weak aroma. This compound is soluble in alcohol, ether, and ketone solvents at room temperature but insoluble in water . It is commonly used as a reagent and intermediate in organic synthesis .
Preparation Methods
3-Bromopentane-2,4-dione can be synthesized through several methods. One common method involves the bromination of acetylacetone (2,4-pentanedione) using bromine or a brominating agent such as monobromomalononitrile (MBM) . The reaction typically occurs under mild conditions and yields high amounts of the desired product . Another method involves the reaction of 3-bromopentane with sodium acetate in acetic anhydride, followed by an oxidation reaction to convert the intermediate to this compound .
Chemical Reactions Analysis
3-Bromopentane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding alcohols or other reduced products.
Common reagents used in these reactions include bromine, sodium acetate, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
3-Bromopentane-2,4-dione serves as a crucial intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable for synthesizing complex organic molecules.
- Synthesis of Heterocycles : The compound is frequently used to synthesize heterocyclic compounds, particularly imidazole derivatives. For instance, a study demonstrated the one-pot synthesis of imidazo[1,2-a]pyridine derivatives using this compound as a key reactant .
- Macrocyclic Compounds : Research has shown that this compound can be reacted with diamines to form tetra-dentate macrocycles. These macrocycles have been characterized and studied for their biological activities .
The biological applications of this compound are noteworthy, particularly in pharmacology and medicinal chemistry.
Antimicrobial Properties
Compounds derived from this compound have exhibited significant antimicrobial activity. For example:
- Against Resistant Strains : Studies indicate that thiazole derivatives synthesized from this compound show inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) at low concentrations (0.4–5.5 μg/mL) .
Cardioprotective Effects
Certain derivatives of this compound have demonstrated cardioprotective effects in vitro. For instance, thiazole derivatives showed significant protective activity in isolated rat thoracic aorta rings.
Antiviral Activity
Research has also highlighted the antiviral properties of compounds derived from this compound against HIV-1 and HIV-2 in MT-4 cell assays, indicating potential therapeutic applications in treating viral infections.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for its application in medicine. Preliminary studies suggest that it is rapidly absorbed and metabolized in biological systems. However, comprehensive toxicological studies are needed to assess its safety profile and potential side effects associated with prolonged exposure or high doses .
Data Table: Comparison of Biological Activities
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial against MRSA and VRSA |
Thiazole Derivatives | Structure | Cardioprotective effects |
Imidazole Derivatives | Structure | Antiviral against HIV |
Case Study 1: Synthesis of Imidazole Derivatives
A study utilized this compound to synthesize novel imidazole derivatives with potential antimicrobial properties. The reaction conditions included refluxing with benzene-1,2-diamine under acidic conditions for optimal yield .
Case Study 2: Macrocyclic Complexes
Research on macrocyclic complexes derived from this compound revealed significant antibacterial activity against various pathogens. The complexes were characterized using thermal analysis techniques to assess their stability and decomposition pathways .
Mechanism of Action
The mechanism of action of 3-Bromopentane-2,4-dione involves its reactivity as a brominated compound. The bromine atom in the molecule can participate in various chemical reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
3-Bromopentane-2,4-dione can be compared with other brominated compounds and 1,3-dicarbonyl compounds. Similar compounds include:
3-Bromo-2,4-pentanedione: Another brominated 1,3-dicarbonyl compound with similar reactivity.
Monobromomalononitrile: A brominating agent used in similar synthetic applications.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, medicinal chemistry, and material science .
Biological Activity
3-Bromopentane-2,4-dione, an organic compound with the molecular formula C₅H₇BrO₂, has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been particularly effective against both Gram-positive and Gram-negative bacteria. Notable findings include:
- Effectiveness Against Bacteria : Studies indicate that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Synthesis Applications
The compound is not only valued for its biological activity but also for its utility in organic synthesis:
- Synthesis of Heterocycles : It serves as a precursor in the synthesis of various heterocyclic compounds such as thiazolo[3,2-a]pyrimidines and thiazole-substituted thiosemicarbazides, which have shown potential as antitubercular agents .
- Case Study on Derivatives : A study reported the successful synthesis of derivatives that demonstrated antibacterial activity against multiple bacterial strains .
Table: Antimicrobial Activity of this compound
Bacterial Strain | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition | |
Escherichia coli | Inhibition | |
Pseudomonas fluorescens | Moderate Inhibition | |
Bacillus subtilis | Inhibition |
Study on Antibacterial Activity
In a detailed study published in RSC Advances, researchers explored the antibacterial properties of this compound when combined with other antimicrobial agents. The findings revealed that the compound significantly enhanced the efficacy of existing antibiotics against resistant bacterial strains .
Thermal Stability Analysis
Another research effort focused on the thermal stability and decomposition pathways of complexes formed from this compound. The study utilized thermogravimetric analysis to assess stability under varying conditions, providing insights into its potential applications in pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromopentane-2,4-dione, and what are their key reaction conditions?
- This compound is typically synthesized via bromination of β-diketones. A notable method involves silica sulfuric acid (SSA)-promoted deacylation of α-bromo-β-diketones, yielding the compound under mild conditions . Another approach involves condensation reactions, such as refluxing this compound with benzene-1,2-diamine in methanol with catalytic HCl to form macrocyclic intermediates . Key parameters include temperature control (reflux conditions), solvent choice (e.g., ethanol or methanol), and acid catalysis.
Q. What spectroscopic or analytical methods are commonly employed to characterize this compound?
- Characterization involves elemental analysis (to confirm C, H, N, and Br content), NMR spectroscopy (¹H and ¹³C for structural elucidation), and mass spectrometry (to verify molecular weight). For example, in macrocycle synthesis, elemental analysis confirmed a composition of C₂₂H₂₂N₄Br₂ with 81% yield, and decomposition points (e.g., 214°C) were determined via thermal analysis .
Q. What are the primary applications of this compound in organic synthesis?
- The compound serves as a precursor for:
- Macrocyclic ligands : Condensation with diamines forms nitrogen-rich macrocycles, which coordinate metals like Co(II), Ni(II), Cu(II), and Zn(II) .
- Deacylation studies : SSA-mediated deacylation reactions to generate simpler diketones .
Advanced Research Questions
Q. How does the choice of acid catalyst influence the deacylation efficiency of this compound?
- Silica sulfuric acid (SSA) offers advantages over traditional acids (e.g., H₂SO₄) due to its heterogeneous nature, enabling easier separation and recyclability. In SSA-mediated deacylation, the reaction proceeds via protonation of the carbonyl group, facilitating bromine elimination. Comparative studies show SSA achieves >90% yield under ambient conditions, while homogeneous acids may require higher temperatures and produce side products .
Q. What mechanistic insights explain the formation of macrocyclic compounds from this compound and diamines?
- The reaction involves a Schiff-base condensation mechanism. The diketone reacts with benzene-1,2-diamine under acidic reflux (pH 3–4), forming imine bonds. HCl catalyzes enol-keto tautomerization, stabilizing intermediates. Kinetic studies suggest a stepwise process: initial mono-condensation followed by cyclization. The macrocycle’s rigidity and metal-binding capacity arise from conjugated π-systems and lone pairs on nitrogen atoms .
Q. How can computational chemistry models assist in predicting the reactivity of this compound in novel reactions?
- Solvation models (e.g., SMD) predict solvent effects on reaction kinetics and thermodynamics. For instance, SMD calculates solvation free energies using solute electron density and solvent dielectric constants, aiding in solvent selection for bromination or condensation reactions . DFT calculations can map transition states for deacylation or cyclization, identifying rate-limiting steps and guiding catalyst design.
Q. What strategies optimize the yield of metal complexes derived from this compound-based macrocycles?
- Optimization involves:
- Stoichiometric control : A 1:1 molar ratio of macrocycle to metal salt (e.g., CoCl₂·6H₂O) minimizes unreacted precursors.
- Solvent polarity : Methanol enhances solubility of both organic and inorganic reactants.
- Temperature : Moderate heating (50–60°C) balances reaction rate and side-product formation. Yields >80% are achievable for complexes like [Co(L)Cl₂] .
Q. Methodological Considerations
Q. How do solvent dielectric properties impact the stability of this compound during storage?
- Non-polar solvents (e.g., hexane) reduce hydrolysis of the bromo group, while polar solvents (e.g., ethanol) may accelerate degradation. Storage under inert atmospheres (N₂/Ar) at –20°C further enhances stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Key measures include:
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Waste disposal : Neutralize acidic byproducts (e.g., HBr) with bicarbonate before disposal .
Q. Data Contradictions and Resolutions
Q. Why do reported yields for macrocycle synthesis vary across studies?
- Discrepancies arise from differences in reaction time (12–24 hours), acid concentration (pH 3–4 vs. stronger acids), and purification methods (e.g., recrystallization vs. column chromatography). For reproducibility, strict adherence to reflux duration and pH control is recommended .
Properties
IUPAC Name |
3-bromopentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3(7)5(6)4(2)8/h5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHDFLHQXZRDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326692 | |
Record name | 3-bromopentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3043-28-5 | |
Record name | 3-bromopentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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